2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
Overview
Description
2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. It is a member of the class of compounds known as thieno[3,2-d]pyrimidines, which have shown promise in the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is not fully understood, but it is thought to work by inhibiting certain enzymes or pathways involved in the growth and proliferation of cancer cells or the inflammatory response. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Studies have shown that 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as cyclin-dependent kinases. It has also been found to inhibit the production of certain inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide in lab experiments is that it is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. Additionally, it has shown promise in various disease models, making it a potentially useful tool for studying the mechanisms of these diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide. One area of interest is in the development of more potent analogs of the compound that may have improved therapeutic efficacy. Another area of interest is in the investigation of its potential use in combination with other drugs or therapies. Additionally, further research is needed to fully elucidate its mechanism of action and its potential use in the treatment of various diseases.
Scientific Research Applications
2-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases. It has shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, as it has been found to have anti-inflammatory properties. Additionally, it has been investigated for its potential as an antiviral agent, as it has been found to inhibit the replication of certain viruses.
properties
IUPAC Name |
2-[(5-ethylthiophene-3-carbonyl)amino]thiophene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-2-8-5-7(6-18-8)11(16)14-12-9(10(13)15)3-4-17-12/h3-6H,2H2,1H3,(H2,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXMPQZLNLETPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=C(C=CS2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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